N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide
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Overview
Description
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide is a complex organic compound that features a boron-containing dioxaborolane ring attached to a thiophene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide typically involves the reaction of a thiophene derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. For example, in cross-coupling reactions, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule . This mechanism is crucial for the compound’s role in organic synthesis and material science applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar boron-containing dioxaborolane ring but is attached to an aniline group instead of a thiophene carboxamide.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure with a benzamide group instead of a thiophene carboxamide.
Uniqueness
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide is unique due to the presence of both the thiophene ring and the carboxamide group, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications and material science .
Properties
Molecular Formula |
C13H20BNO3S |
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Molecular Weight |
281.2 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)9-7-10(19-8-9)11(16)15(5)6/h7-8H,1-6H3 |
InChI Key |
PWYRSAFGNIPEEJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)N(C)C |
Origin of Product |
United States |
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